molecular formula C14H8BrNO2S B15253133 7-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

7-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Cat. No.: B15253133
M. Wt: 334.19 g/mol
InChI Key: JUGRALOSNWIIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-thien-2-ylquinoline-4-carboxylic acid (CAS 924406-36-0) is an organic compound with the molecular formula C₁₄H₈BrNO₂S and a molecular weight of 334.19 g/mol . This chemical belongs to the quinoline family and features a carboxylic acid functional group, a bromo substituent, and a thienyl heterocycle on its core structure . The presence of these multiple functional groups makes it a versatile intermediate or building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules . Compounds based on similar heterocyclic scaffolds, such as 2-substituted benzo[b]thiophenes, are known to be investigated for their potential as anti-inflammatory and analgesic agents, including as inhibitors of enzymes like 5-lipoxygenase . Researchers may use this bromo- and carboxylic acid-functionalized quinoline in cross-coupling reactions or amide bond formation to create novel compound libraries for biological screening. This product is strictly for research and further manufacturing applications. It is not intended for direct human use. Please refer to the product's Safety Data Sheet (SDS) for handling information. Hazard Statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Properties

Molecular Formula

C14H8BrNO2S

Molecular Weight

334.19 g/mol

IUPAC Name

7-bromo-2-thiophen-2-ylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H8BrNO2S/c15-8-3-4-9-10(14(17)18)7-12(16-11(9)6-8)13-2-1-5-19-13/h1-7H,(H,17,18)

InChI Key

JUGRALOSNWIIEN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Quinoline Core Formation via Gould-Jacobs Cyclization

The Gould-Jacobs reaction is a classical method for synthesizing 4-hydroxyquinoline-3-carboxylic acid derivatives. In one approach, m-bromoaniline undergoes condensation with diethyl ethoxymethylenemalonate to form an intermediate ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. This intermediate is critical for subsequent functionalization.

Reaction Conditions :

  • Reactants : m-Bromoaniline, diethyl ethoxymethylenemalonate.
  • Catalyst : Hydrochloric acid (1.5 M).
  • Temperature : Reflux in ethanol (240°C).
  • Yield : 90% for the ethyl ester intermediate.

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed using hydrochloric acid (1–2 M) under reflux to yield 7-bromo-4-hydroxyquinoline-3-carboxylic acid. This method avoids alkaline conditions, which can degrade sensitive substituents.

Optimization Data :

Parameter Value
HCl Concentration 1.5 M
Reaction Time 1–1.5 hours
Yield 96.1%
Purity (HPLC) 99.2%

Comparative studies show that hydrochloric acid hydrolysis outperforms traditional sodium hydroxide methods, improving yield by 40%.

Introduction of the Thien-2-yl Group

Suzuki-Miyaura Cross-Coupling

The thien-2-yl group is introduced via palladium-catalyzed cross-coupling between 7-bromo-4-chloroquinoline and thiophen-2-ylboronic acid. This method is favored for its regioselectivity and mild conditions.

Typical Protocol :

  • Catalyst : Pd(PPh₃)₄ (2 mol%).
  • Base : K₂CO₃.
  • Solvent : Dioxane/water (4:1).
  • Temperature : 80°C, 12 hours.
  • Yield : 75–85%.

Direct Cyclization with Thiophene Derivatives

Alternative routes involve cyclocondensation of m-bromoaniline with thiophene-containing malonates. For example, diethyl (3-bromoanilinomethylene)malonate reacts with thiophene-2-carbaldehyde under acidic conditions to form the quinoline-thiophene hybrid.

Challenges :

  • Competing side reactions reduce yield.
  • Requires rigorous purification via column chromatography.

Catalytic and Reaction Optimization

Halogenation Strategies

Bromination at the 7-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF). Selectivity is controlled by steric and electronic effects of the quinoline ring.

Conditions :

  • Brominating Agent : NBS (1.2 equiv).
  • Solvent : DMF, 0°C to room temperature.
  • Yield : 70–80%.

Carboxylic Acid Functionalization

The 4-carboxylic acid group is introduced early in the synthesis to avoid late-stage oxidation, which can degrade the thienyl moiety. Direct oxidation of methyl groups (if present) is less efficient than ester hydrolysis.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Gould-Jacobs + Hydrolysis 96.1 99.2 Industrial
Suzuki Coupling 85 98.5 Lab-scale
Direct Cyclization 65 95.0 Limited

Hydrochloric acid-mediated hydrolysis and Suzuki coupling are the most reliable methods, balancing yield and scalability.

Industrial Scalability Considerations

The patent CN103113298B highlights a scalable process for 7-bromo-4-hydroxyquinoline-3-carboxylic acid production, emphasizing:

  • Cost Efficiency : Use of low-cost HCl catalyst.
  • Safety : Avoidance of high-pressure conditions.
  • Waste Reduction : Ethanol solvent recycling.

Challenges and Limitations

  • Regioselectivity in Bromination : Competing bromination at the 5- or 8-positions necessitates careful control of reaction conditions.
  • Thienyl Group Stability : Thiophene rings are prone to oxidation under harsh acidic or basic conditions, limiting reaction choices.
  • Purification Complexity : Chromatography is often required to isolate the final product, increasing production costs.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core, with a bromine atom at the 7th position and a thiophene ring at the 2nd position. It has a molecular formula of C14H8BrNO2SC_{14}H_8BrNO_2S and a molecular weight of 334.19 g/mol. The presence of the bromine atom and the thiophene ring gives the compound unique electronic properties, making it valuable in medicinal chemistry and material science.

Scientific Research Applications
this compound has diverse applications across various fields. Studies on the interactions of this compound with biological targets have highlighted its potential in drug development.

  • Antimicrobial and Anticancer Agent Research indicates that this compound possesses significant biological activity and has been investigated for its potential as an antimicrobial and anticancer agent. The compound's mechanism of action includes intercalating with DNA, disrupting replication and transcription processes, which can lead to cell death in target organisms. Additionally, its thiophene ring can interact with various enzymes, inhibiting their activity and contributing to its biological effects.
  • Drug Development Its ability to intercalate with DNA suggests possible applications in cancer therapy, while its enzyme inhibition capabilities indicate its use in antimicrobial treatments. Further investigation into its pharmacokinetics and toxicity is essential to fully understand its therapeutic potential.
  • Key Medical Intermediate 7-hydroxyquinoline-4-carboxylic acid has wide application in the aspect of drug design . For example, they can be used as key scaffolds for aminoacyl indazole immunomodulators, for the treatment of autoimmune diseases . The 7-hydroxyquinoline-4-carboxylic acid is reduced to 7-hydroxy-1, 2,3, 4-tetrahydroquinoline-4-carboxylic acid, and then the carboxylic acid at the 4-position is combined with the tetrahydroindazole to form aminoacyl indazole; the aminoacyl indazole immunomodulator has the effect of inhibiting blood coagulation factor FXIIa, and can regulate chemotaxis of immunocytes by inhibiting FXIIa so as to generate high molecular weight kininogen (HK), thereby achieving the aim of treating thrombus and autoimmune diseases .
  • Synthesis Methods Several synthesis methods have been developed for this compound, which allow for the efficient production of this compound for research and application purposes.

Mechanism of Action

The mechanism of action of 7-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the thiophene ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Quinoline Carboxylic Acid Family

The following table summarizes key structural and functional differences between 7-bromo-2-thien-2-ylquinoline-4-carboxylic acid and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
This compound 7-Br, 2-thienyl, 4-COOH C₁₄H₈BrNO₂S 342.19 303100-39-2 Medicinal chemistry intermediates
6-Bromo-2-(4-bromo-phenyl)-quinoline-4-carboxylic acid 6-Br, 2-(4-Br-phenyl), 4-COOH C₁₆H₉Br₂NO₂ 407.06 342017-95-2 Halogen-rich scaffold for cross-coupling
5-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid 5-Br, 2-furyl, 4-COOH C₁₄H₈BrNO₃ 326.13 588687-38-1 Heterocyclic ligand synthesis
6-Bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid 6-Br, 2-(4-isopropoxyphenyl), 3-Me, 4-COOH C₂₀H₁₈BrNO₃ 414.27 Not provided Solubility-enhanced derivatives for drug discovery
7-Bromo-2-phenylquinoline-4-carboxylic acid 7-Br, 2-phenyl, 4-COOH C₁₆H₁₀BrNO₂ 336.16 303100-39-2 Comparative studies on aromatic substituents

Key Differences in Substituent Effects

  • Bromine Position : The 7-bromo substitution in the target compound contrasts with 5- or 6-bromo analogues (e.g., 5-bromo-2-furyl and 6-bromo-4-bromophenyl derivatives). Bromine placement influences electronic properties and steric interactions, affecting reactivity in Suzuki-Miyaura cross-coupling reactions .
  • Heterocyclic Substituents: Thiophene (thien-2-yl) in the target compound provides distinct electronic and steric profiles compared to furan or phenyl substituents.
  • Carboxylic Acid Derivatives: Ethyl esters (e.g., ethyl 2-(4-bromophenyl)quinoline-4-carboxylate) exhibit reduced polarity compared to free carboxylic acids, impacting solubility and pharmacokinetic profiles .

Physical and Chemical Properties

  • Solubility: The thien-2-yl group in the target compound may confer moderate lipid solubility compared to phenyl or furyl analogues, as observed in similar quinoline derivatives .
  • Thermal Stability: Brominated quinolines generally exhibit higher thermal stability than non-halogenated counterparts due to increased molecular weight and halogen-induced rigidity .

Biological Activity

7-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships.

  • Molecular Formula : C14H8BrNO2S
  • Molecular Weight : 334.19 g/mol
  • CAS Number : 33289-49-5

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, which is crucial for cancer cell division and growth. Inhibition of tubulin polymerization disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

Biological Activity Data

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Below is a summary of key findings:

StudyCell LineIC50 (μM)Mechanism
MCF-7 (breast cancer)1.0Inhibition of tubulin polymerization
A549 (lung cancer)3.5Induction of apoptosis via caspase activation
HeLa (cervical cancer)2.0Cell cycle arrest at G2/M phase

Case Study 1: Inhibition of Tubulin Polymerization

A study highlighted that this compound exhibited significant inhibition of tubulin polymerization with an IC50 value as low as 1.0 μM in MCF-7 cells. This potency is comparable to established chemotherapeutics, making it a promising candidate for further development in anticancer therapies .

Case Study 2: Induction of Apoptosis

Another investigation focused on its effect on A549 lung cancer cells, where the compound induced apoptosis through the activation of caspases. The study revealed that treatment with the compound resulted in increased levels of cleaved caspase-3 and caspase-9, indicating a mitochondrial pathway of apoptosis .

Case Study 3: Cell Cycle Arrest

Research on HeLa cells demonstrated that this compound caused significant cell cycle arrest at the G2/M phase. Flow cytometry analysis showed a marked increase in G2/M population after treatment, suggesting that the compound effectively halts cell proliferation by interfering with normal cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often depends on substituents at various positions on the quinoline ring. Modifications at the C-2 and C-4 positions have been shown to enhance potency against specific cancer types. For instance, bromination at the C-7 position appears to increase lipophilicity, which may enhance cellular uptake and bioavailability.

Q & A

Basic: What are the common synthetic routes for 7-Bromo-2-thien-2-ylquinoline-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves three key steps:

Quinoline Core Formation : Use the Gould-Jacobs reaction, cyclizing an aniline derivative with diethyl ethoxymethylenemalonate under thermal conditions to form the quinoline scaffold .

Bromination : Introduce bromine at position 7 using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or Lewis acid catalyst (e.g., FeCl₃) to ensure regioselectivity .

Thienyl Group Coupling : Attach the thienyl moiety via Suzuki-Miyaura cross-coupling, employing a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a boronic acid derivative of thiophene .

Basic: Which spectroscopic methods are effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromine at C7, thienyl at C2) via coupling patterns and chemical shifts. The carboxylic acid proton is typically absent in D₂O-exchanged spectra .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₈BrNO₃S) with <5 ppm mass accuracy .
  • X-ray Crystallography : Resolves regiochemical ambiguities, particularly for bromine and thienyl positioning (see for analogous structures) .

Advanced: How to address low yields in the Suzuki-Miyaura coupling step?

Methodological Answer:
Optimize reaction parameters:

  • Catalyst-Ligand Systems : Switch from Pd(PPh₃)₄ to Pd(OAc)₂ with SPhos ligand for enhanced electron-deficient aryl coupling .
  • Solvent and Base : Use degassed DMF/H₂O (3:1) with K₃PO₄ as a strong base to improve boronic acid activation .
  • Temperature Control : Conduct reactions under microwave irradiation (100°C, 30 min) to accelerate kinetics while minimizing side reactions .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Leaving Group Potential : Bromine at C7 can undergo Ullmann or Buchwald-Hartwig amination with amines, but steric hindrance from the quinoline ring may necessitate elevated temperatures .
  • Directed C-H Activation : The bromine atom can act as a directing group for subsequent functionalization (e.g., Pd-catalyzed C-H arylation at adjacent positions) .

Advanced: What are strategies to resolve contradictory biological activity data?

Methodological Answer:

  • Purity Assessment : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioassays .
  • Assay Conditions : Test solubility in DMSO/PBS mixtures and adjust concentrations to avoid aggregation. For cellular assays, confirm membrane permeability using logP calculations (estimated ~2.5 for this compound) .
  • Structural Analogues : Compare activity with derivatives (e.g., 7-chloro or 7-iodo analogues) to isolate electronic effects of bromine .

Basic: What are the solubility properties and how do they affect reaction conditions?

Methodological Answer:

  • Solubility Profile : The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor solubility in water. Use 0.1 M NaOH to solubilize for aqueous reactions .
  • Reaction Solvent Choice : Prefer DMF for coupling reactions to dissolve both quinoline and boronic acid components. For acid-catalyzed steps, use THF with 10% acetic acid .

Advanced: How to achieve regioselective functionalization of the quinoline ring?

Methodological Answer:

  • Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester (using SOCl₂/MeOH) to prevent deprotonation from interfering with electrophilic substitution .
  • Directed Metalation : Use LDA (Lithium Diisopropylamide) at -78°C to deprotonate C3, enabling regioselective alkylation or halogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.